(1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde
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Overview
Description
(1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde is a chemical compound characterized by a cyclopropane ring substituted with a 2-methylpyrazol group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst like zinc-copper couple.
Introduction of the 2-Methylpyrazol Group: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions, such as the Swern oxidation, where a primary alcohol is oxidized to an aldehyde using reagents like oxalyl chloride and dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency.
Types of Reactions:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and pyrazole moiety can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-methanol: Similar structure but with a primary alcohol instead of an aldehyde.
(1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde.
(1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-nitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness: (1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further chemical transformations. The combination of the cyclopropane ring and pyrazole moiety also contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
(1R,2R)-2-(2-methylpyrazol-3-yl)cyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8(2-3-9-10)7-4-6(7)5-11/h2-3,5-7H,4H2,1H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGURJTGJHLYOSY-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CC2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@@H]2C[C@H]2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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